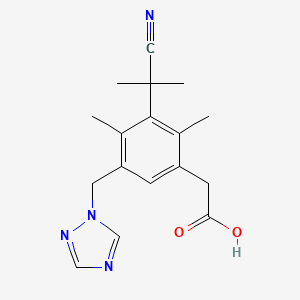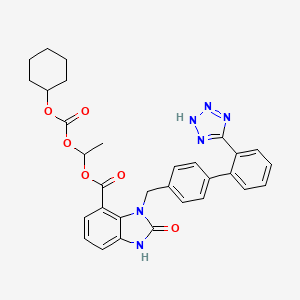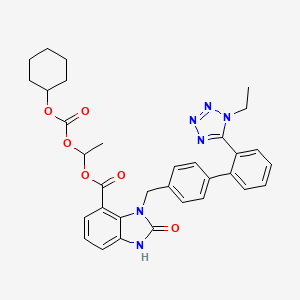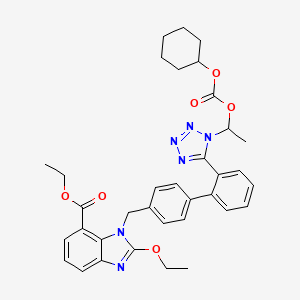
Anastrozole Mono Acid
概要
説明
Anastrozole is a potent and selective non-steroidal aromatase inhibitor . It is used to treat early hormone receptor-positive breast cancer. It is also used for first-line treatment of hormone receptor-positive or hormone receptor-unknown advanced or metastatic (cancer that has spread) breast cancer .
Synthesis Analysis
The synthesis of Anastrozole involves the inhibition of estrogen synthesis. Fulvestrant binds and accelerates degradation of estrogen receptors .
Molecular Structure Analysis
Anastrozole has a molecular formula of C17H19N5 and an average mass of 293.366 Da . It is a potent and highly selective aromatase (CYP19) inhibitor with an IC50 value of 15 nM .
Chemical Reactions Analysis
Anastrozole is determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). The detection is performed on an Agilent 6410-2K triple quadrupole tandem mass spectrometer by multiple reaction monitoring in the preset mass range 294.2 → 225.1 using atmospheric-pressure chemical ionization in positive-ion mode .
Physical And Chemical Properties Analysis
Anastrozole is a white or off-white crystalline powder. It is soluble in acetonitrile or ethyl acetate, soluble in ethanol, and almost insoluble in water . It has a density of 1.1±0.1 g/cm3, a boiling point of 469.7±55.0 °C at 760 mmHg, and a flash point of 237.9±31.5 °C .
科学的研究の応用
Breast Cancer Treatment Strategy
- Anastrozole, as part of a sequencing strategy with tamoxifen, has been evaluated for its effects in postmenopausal patients with endocrine-responsive early breast cancer. The Austrian Breast and Colorectal Cancer Study Group conducted a large phase III clinical trial to compare the sequence strategy containing Anastrozole with 5 years of tamoxifen in a low- to intermediate-risk group of postmenopausal patients. This study revealed insights into recurrence-free survival and distant relapse-free survival, highlighting Anastrozole's role in breast cancer treatment strategies (Dubsky et al., 2012).
Pharmacokinetics in Adolescent Males
- A study on the pharmacokinetics and pharmacodynamics of Anastrozole in adolescent males with gynecomastia showed that Anastrozole is a potent aromatase inhibitor with rapid absorption and slow elimination kinetics after oral dosing. This study provides important information about the drug's interaction and effectiveness in conditions other than breast cancer (Mauras et al., 2009).
Electrophilic Nature and Metabolism
- Research has identified that Anastrozole itself is an electrophilic species, reactive to GSH. This study aimed to understand the mechanisms of hepatotoxicity of Anastrozole and provided a new avenue to define the role of metabolic activation in hepatotoxicity, which is crucial for developing safer drug protocols (Ding et al., 2022).
Histopathological Effects in Breast Cancer
- Anastrozole's effects on tumor histopathology were studied in postmenopausal women with large operable breast cancer. The research indicated significant changes in tumor cellularity, fibrosis, and progesterone receptor staining following Anastrozole treatment, providing insights into its therapeutic mechanism at the cellular level (Anderson et al., 2002).
Nanostructured Lipid Carriers for Drug Delivery
- Anastrozole has been formulated into nanostructured lipid carriers (NLCs) as a multifunctional platform for drug delivery in cancer therapy. This formulation demonstrated efficient loading and sustained drug release, which is significant for improving drug delivery systems in cancer treatment (Hashim & Rajab, 2021).
Pharmacokinetic Evaluation of Transdermal Formulation
- A study on the pharmacokinetic evaluation of a transdermal Anastrozole-in-adhesive formulation demonstrated a favorable Anastrozole plasma concentration-time course, which could lead to improved pharmacokinetics and drug safety in breast cancer treatment (Regenthal et al., 2018).
Chemopreventive Effects in Premenopausal Breast Cancer Model
- The chemopreventive effects of Anastrozole were evaluated in a premenopausal mammary carcinogenesis model in rats. This study provides valuable insights into Anastrozole's potential in breast cancer prevention and its effects on various biological systems (Kubatka et al., 2008).
作用機序
Anastrozole Mono Acid, also known as 2-[3-(2-cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid, is a competitive, selective, non-steroidal aromatase inhibitor . It plays a significant role in the treatment of hormone receptor-positive breast cancer in postmenopausal women .
Target of Action
The primary target of this compound is the aromatase enzyme . This enzyme is responsible for the conversion of androgens into estrogens, a process known as aromatization . By inhibiting this enzyme, this compound effectively decreases circulating estrogen levels .
Mode of Action
This compound works by competitively binding to the aromatase enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of androgens into estrogens, leading to a decrease in circulating estrogen levels . This is particularly beneficial in the treatment of estrogen-responsive breast cancer, as these cancers require estrogen for growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the aromatization of androgens into estrogens . By inhibiting the aromatase enzyme, this compound disrupts this pathway, leading to a decrease in circulating estrogen levels . This results in the suppression of estrogen-dependent breast tumor growth .
Pharmacokinetics
This compound is primarily metabolized in the liver, with approximately 85% undergoing N-dealkylation, hydroxylation, and glucuronidation . The elimination half-life is approximately 40-50 hours . Anastrozole’s clearance is mainly via hepatic metabolism and can therefore be altered in patients with hepatic impairment . Renal impairment has a negligible effect on total drug clearance as the renal route is a relatively minor clearance pathway for anastrozole .
Result of Action
The primary result of this compound’s action is a decrease in circulating estrogen levels . This leads to a reduction in the growth and proliferation of estrogen-dependent breast cancers . In clinical trials, this compound has been shown to be more effective and have a more favorable adverse effect profile compared to earlier estrogen receptor modulators such as tamoxifen .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, patients with hepatic impairment may exhibit a lower clearance of this compound compared to those with normal liver function . Additionally, according to an environmental risk assessment, the use of this compound is predicted to present an insignificant risk to the environment .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Anastrozole Mono Acid works by inhibiting the enzyme aromatase, which is involved in the conversion of androgens to estrogen . By blocking this conversion, this compound effectively reduces circulating estrogen levels, which is beneficial in the treatment of estrogen-responsive breast cancer .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. In hormone-dependent breast cancers, it can reduce tumor proliferation and growth . It achieves this by decreasing circulating estrogen levels, thereby depriving the cancer cells of the hormones they need for growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the aromatase enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of androgens to estrogen, leading to a decrease in circulating estrogen levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a sustained effect over time. It has been observed to provide near-maximal suppression of serum and intratumoural estrogens to below detectable levels . There is large interindividual variation in this compound metabolism and its effect on circulating estrogens .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study in rats showed that this compound suppressed tumor incidence by 40% and tumor frequency by 57% at a dosage of 0.5 mg/kg .
Metabolic Pathways
This compound is primarily cleared by hepatic metabolism . It is oxidized to hydroxyanastrozole mainly by CYP3A4/5 and glucuronidated to anastrozole glucuronide predominantly by UGT1A4 .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Anastrozole Mono Acid involves the conversion of Anastrozole to Anastrozole Di Acid, followed by the selective reduction of one carboxylic acid group to form Anastrozole Mono Acid.", "Starting Materials": [ "Anastrozole", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Sodium nitrite", "Sulfuric acid", "Sodium nitrate", "Sodium nitrite", "Sodium carbonate", "Sodium borohydride", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Anastrozole is reacted with sodium hydroxide and sodium bicarbonate to form the sodium salt of Anastrozole", "The sodium salt of Anastrozole is reacted with hydrochloric acid to form Anastrozole", "Anastrozole is then reacted with sodium nitrite and sulfuric acid to form the diazonium salt", "The diazonium salt is then reacted with sodium nitrate and sodium nitrite to form Anastrozole Di Acid", "Anastrozole Di Acid is then selectively reduced using sodium borohydride in acetic acid and methanol to form Anastrozole Mono Acid", "The product is purified and isolated through recrystallization using water and sodium carbonate" ] } | |
CAS番号 |
1338800-82-0 |
分子式 |
C17H20N4O2 |
分子量 |
312.37 g/mol |
IUPAC名 |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H20N4O2/c1-16(2,9-18)13-5-12(8-21-11-19-10-20-21)6-14(7-13)17(3,4)15(22)23/h5-7,10-11H,8H2,1-4H3,(H,22,23) |
InChIキー |
MVGZBWCFHURVNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1CC(=O)O)CN2C=NC=N2)C)C(C)(C)C#N |
正規SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)O |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)





